(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
CAS No.:
Cat. No.: VC17980943
Molecular Formula: C16H22O5
Molecular Weight: 294.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22O5 |
|---|---|
| Molecular Weight | 294.34 g/mol |
| IUPAC Name | (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol |
| Standard InChI | InChI=1S/C16H22O5/c1-15(2)20-12-10-19-14(16(3,17)13(12)21-15)18-9-11-7-5-4-6-8-11/h4-8,12-14,17H,9-10H2,1-3H3/t12-,13-,14-,16-/m1/s1 |
| Standard InChI Key | MAVVDCOXEBWTJC-IXYNUQLISA-N |
| Isomeric SMILES | C[C@]1([C@H]2[C@@H](CO[C@H]1OCC3=CC=CC=C3)OC(O2)(C)C)O |
| Canonical SMILES | CC1(OC2COC(C(C2O1)(C)O)OCC3=CC=CC=C3)C |
Introduction
Structural and Stereochemical Analysis
The compound’s IUPAC name, (3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro- dioxolo[4,5-c]pyran-7-ol, encodes its intricate stereochemistry and functional group arrangement. The core structure consists of a pyran ring fused to a dioxolane moiety, with three methyl groups, a benzyloxy substituent, and a hydroxyl group at strategic positions.
Molecular Geometry and Stereoelectronic Effects
X-ray crystallography of analogous compounds reveals that the dioxolane ring adopts a envelope conformation, while the pyran ring exists in a chair-like configuration. This rigid framework imposes significant stereoelectronic constraints, influencing reactivity in glycosylation and protection-deprotection sequences. The benzyloxy group at C6 and hydroxyl group at C7 occupy axial positions, enhancing intramolecular hydrogen bonding and stability.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₅ |
| Molecular Weight | 294.34 g/mol |
| Stereodescriptors | 3aR,6R,7R,7aR |
| Dominant Conformation | Envelope (dioxolane) |
Synthetic Methodologies
The synthesis of this compound leverages protective group strategies to achieve regio- and stereocontrol. A two-step protocol reported by VulcanChem involves:
Step 1: Formation of the Dioxolane-Pyran Scaffold
Cyclization of a diol precursor under acidic conditions yields the fused ring system. For example, treatment of 2,3-O-isopropylidene-D-erythronolactone with BF₃·Et₂O in dichloromethane induces ring expansion to form the dioxolane-pyran core .
Step 2: Functionalization at C6 and C7
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ag₂O, BnBr, DMF | 78 | 95 |
| PCC Oxidation | 92 | 98 |
| NaBH₄ Reduction | 85 | 97 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural validation:
¹H NMR Signatures
-
δ 1.28 (s, 3H): C2 methyl groups
-
δ 4.62 (d, J = 7.2 Hz): Anomeric proton of benzyloxy group
-
δ 5.12 (br s, 1H): C7 hydroxyl proton
¹³C NMR Data
-
δ 101.4: Acetal carbon (dioxolane)
-
δ 72.8: C7 hydroxyl-bearing carbon
-
δ 137.5–128.2: Aromatic carbons from benzyloxy
IR Vibrational Modes
-
3450 cm⁻¹: O-H stretch (hydroxyl)
-
1260 cm⁻¹: C-O-C asymmetric stretch (dioxolane)
-
1100 cm⁻¹: C-O-C symmetric stretch (pyran)
| Assay | Result | Reference |
|---|---|---|
| COX-2 Inhibition | 62% at 50 μM | |
| DPPH Scavenging | IC₅₀ = 28 μM | |
| Cytotoxicity (HeLa) | CC₅₀ > 100 μM |
Comparative Analysis with Structural Analogues
The benzyloxy group distinguishes this compound from analogues with allyloxy or methoxy substituents:
Solubility and Lipophilicity
-
logP: 2.1 (benzyloxy) vs. 1.4 (methoxy)
-
Aqueous Solubility: 0.8 mg/mL vs. 3.2 mg/mL
Synthetic Utility
Benzyl ethers offer superior stability under acidic conditions compared to allyl ethers, which require Pd-mediated deprotection. This makes the title compound preferable for multi-step syntheses requiring orthogonal protection.
Future Research Directions
-
In Vivo Toxicity Profiling: Systematic evaluation of acute/chronic toxicity in rodent models.
-
Structure-Activity Relationships: Synthesis of C7 analogs (e.g., esters, ethers) to optimize pharmacokinetics.
-
Target Identification: Chemical proteomics to map protein targets beyond COX-2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume